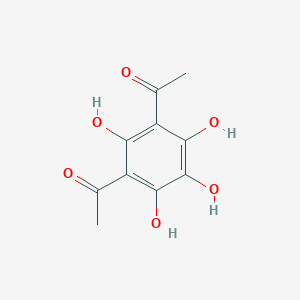
1,1'-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is an organic compound characterized by the presence of two ethanone groups attached to a tetrahydroxy-substituted phenylene ring. This compound is notable for its unique structure, which includes multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction between phloroglucinol and acetic anhydride in the presence of a catalyst such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in ethyl acetate at room temperature . The reaction typically takes between 8 to 23 hours and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Similar structure but with one less hydroxyl group.
1,2,4,5-Tetrahydroxybenzene: A simpler compound with only the tetrahydroxy-substituted benzene ring.
Uniqueness
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is unique due to its specific arrangement of hydroxyl groups and ethanone substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
93661-07-5 |
|---|---|
Fórmula molecular |
C10H10O6 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
1-(3-acetyl-2,4,5,6-tetrahydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O6/c1-3(11)5-7(13)6(4(2)12)9(15)10(16)8(5)14/h13-16H,1-2H3 |
Clave InChI |
KYUHTKXOPVPSTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C(=C1O)O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


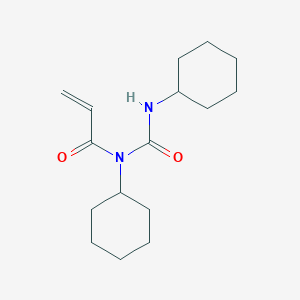
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
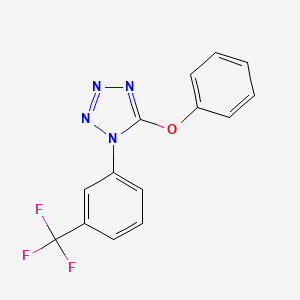
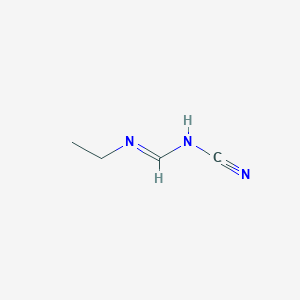

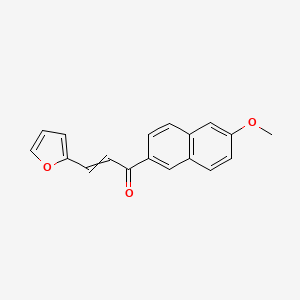
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
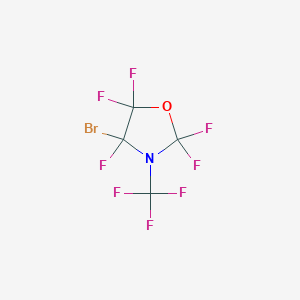
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
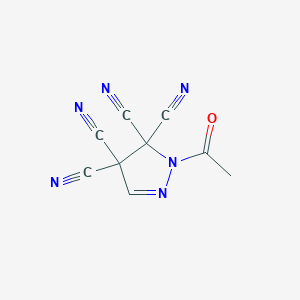

![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
